![molecular formula C21H19F3N4O B2697555 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034338-55-9](/img/structure/B2697555.png)
4-(1-methyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The reaction is acid-catalyzed and yields a new tricyclic, trifluoromethylated indenopyrazole . The yield of this isomeric pyrazole ranges from 4–24% .Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a dihydroisoquinoline group, a pyrazole group, and a phenyl group, among others .Applications De Recherche Scientifique
Chemical Synthesis
Research on the synthesis of similar chemical structures has led to the development of compounds with potential for varied applications. For instance, the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU-mediated catalysis highlights the chemical versatility and potential for further functionalization of such compounds (Prabakaran, Khan, & Jin, 2012). This method showcases the synthesis process's efficiency and purity, suggesting a foundational approach for creating compounds with specific biological activities.
Molecular Docking Studies
The synthesis and characterization of novel compounds, followed by in silico molecular docking studies, aim to predict the interaction between these compounds and biological targets. Such studies have led to the identification of compounds with significant antibacterial, antitubercular, and antimalarial activities. For example, the development of a multicomponent cyclocondensation reaction to synthesize polyhydroquinoline scaffolds and their subsequent evaluation through in silico docking studies highlight the potential of these compounds in drug discovery (Sapariya et al., 2017).
Antimicrobial Activities
The exploration of antimicrobial activities of synthesized compounds is a critical area of research. Studies have shown the synthesis and antimicrobial evaluation of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, revealing compounds with potent antibacterial and antifungal activities compared to standard drugs (Hafez, Alshammari, & El-Gazzar, 2015). These findings suggest the therapeutic potential of such compounds in treating infectious diseases.
Propriétés
IUPAC Name |
4-(1-methylpyrazol-4-yl)-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O/c1-27-11-15(10-25-27)17-13-28(12-14-6-2-3-7-16(14)17)20(29)26-19-9-5-4-8-18(19)21(22,23)24/h2-11,17H,12-13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAJQNDKXRZQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)-N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.